5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
CAS No.: 903290-11-9
VCID: VC7341355
Molecular Formula: C17H17N3O3S2
Molecular Weight: 375.46
* For research use only. Not for human or veterinary use.
![5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide - 903290-11-9](/images/structure/VC7341355.png)
Description |
Molecular FormulaThe molecular formula of 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is . Molecular WeightThe molecular weight is approximately 320.37 g/mol. Structural RepresentationThe structure of the compound can be represented by the following SMILES notation:
IUPAC NameThe IUPAC name for this compound is: Synthetic PathwaysThe synthesis of thiophene derivatives typically involves several methods, including:
Reaction MechanismsThe mechanisms involved in synthesizing 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide may include nucleophilic attacks on electrophilic centers in the pyridazine and thiophene rings, leading to the formation of the desired product. Pharmacological StudiesResearch indicates that thiophene derivatives exhibit a range of biological activities, including:
Mechanism of ActionThe biological activity is often attributed to the ability of these compounds to interact with specific biological targets, potentially disrupting cellular processes or signaling pathways. Therapeutic UsesGiven its structural characteristics, 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide could be explored for:
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CAS No. | 903290-11-9 |
Product Name | 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Molecular Formula | C17H17N3O3S2 |
Molecular Weight | 375.46 |
IUPAC Name | 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(21,22)20-13-6-4-5-12(11-13)15-8-9-16(23-2)19-18-15/h4-11,20H,3H2,1-2H3 |
Standard InChIKey | BILSEVNKXHOIMS-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Solubility | not available |
PubChem Compound | 7553602 |
Last Modified | Aug 19 2023 |
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